

Application Notes and Protocols for 1-Methylazepan-4-ol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Methylazepan-4-ol

Cat. No.: B101566

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylazepan-4-ol is a heterocyclic compound belonging to the azepane class of molecules. Azepane derivatives are of significant interest in medicinal chemistry due to their presence in a variety of biologically active compounds and natural products. The rigid, seven-membered ring structure of the azepane scaffold provides a unique three-dimensional framework that can be strategically modified to interact with biological targets. This document provides detailed experimental procedures for the synthesis of **1-Methylazepan-4-ol**, starting from the commercially available 1-methylpiperidin-4-one, and discusses its potential applications in drug discovery and development. While specific quantitative biological data for **1-Methylazepan-4-ol** is not extensively available in the public domain, the application notes are based on the known activities of its precursor, 1-Methylazepan-4-one, and the broader class of azepane derivatives.

Data Presentation

As extensive quantitative biological data for **1-Methylazepan-4-ol** is not readily available in published literature, this section presents data related to its precursor, 1-Methylazepan-4-one hydrochloride, which has been investigated for its biological activities. This information provides a basis for potential areas of investigation for **1-Methylazepan-4-ol**.

Table 1: Physicochemical Properties of **1-Methylazepan-4-ol** and its Precursor

Compound	Molecular Formula	Molecular Weight (g/mol)	CAS Number
1-Methylazepan-4-ol	C ₇ H ₁₅ NO	129.20	19065-49-7
1-Methylazepan-4-one hydrochloride	C ₇ H ₁₄ CINO	163.65	19869-42-2

Table 2: Reported Biological Activities of 1-Methylazepan-4-one Hydrochloride

Target/Application Area	Reported Activity	Reference
PIM Kinase Inhibition	Potential inhibitor of PIM kinases, which are involved in cell proliferation and survival.	[1]
Addiction Treatment	Shown to reduce fentanyl self-administration in animal models, suggesting utility in managing opioid addiction.	[1]

Experimental Protocols

The synthesis of **1-Methylazepan-4-ol** is presented as a two-stage process. The first stage details the synthesis of the precursor, 1-Methylazepan-4-one hydrochloride, from 1-methylpiperidin-4-one. The second stage outlines the reduction of the ketone to the desired alcohol, **1-Methylazepan-4-ol**.

Stage 1: Synthesis of 1-Methylazepan-4-one Hydrochloride

This multi-step synthesis involves a ring expansion of 1-methylpiperidin-4-one.

Protocol 1.1: Synthesis of 1-methyl-4-(nitromethyl)piperidin-4-ol

- Materials: 1-methylpiperidin-4-one, Nitromethane, Sodium methoxide (MeONa), Ethanol (EtOH), Methyl tert-butyl ether (MTBE).

- Procedure:

- To a solution of 1-methylpiperidin-4-one (1 equivalent) in ethanol, add nitromethane (1.5 equivalents) and sodium methoxide (0.05 equivalents).
- Stir the reaction mixture at room temperature for 48 hours.
- Filter the resulting solid and wash with MTBE to yield 1-methyl-4-(nitromethyl)piperidin-4-ol.

Protocol 1.2: Synthesis of 4-(aminomethyl)-1-methylpiperidin-4-ol

- Materials: 1-methyl-4-(nitromethyl)piperidin-4-ol, Raney nickel, Methanol (MeOH).
- Procedure:
 - Prepare a mixture of 1-methyl-4-(nitromethyl)piperidin-4-ol (1 equivalent) and Raney nickel (10% by weight) in methanol.
 - Stir the mixture under a hydrogen atmosphere at room temperature for 20 hours.
 - Filter the reaction mixture through celite and evaporate the solvent under reduced pressure to obtain 4-(aminomethyl)-1-methylpiperidin-4-ol.

Protocol 1.3: Synthesis of 1-Methylazepan-4-one hydrochloride

- Materials: 4-(aminomethyl)-1-methylpiperidin-4-ol, Glacial acetic acid, Sodium nitrite (NaNO_2), Dichloromethane (DCM), Sodium bicarbonate, Isopropanol, Hydrochloric acid in isopropanol.
- Procedure:
 - Dissolve 4-(aminomethyl)-1-methylpiperidin-4-ol (1 equivalent) in glacial acetic acid and cool to 0°C.
 - Slowly add a solution of sodium nitrite (1.03 equivalents) in water, maintaining the temperature at 0°C.

- Stir the reaction overnight at 0°C.
- Add DCM and adjust the pH to 7-8 with sodium bicarbonate.
- Separate the DCM layer, and extract the aqueous layer twice with DCM.
- Combine the organic layers and concentrate.
- Dissolve the resulting oil in isopropanol and adjust the pH to <6 with hydrochloric acid in isopropanol.
- Cool the solution to induce crystallization and dry the resulting solid under reduced pressure to obtain 1-Methylazepan-4-one hydrochloride.

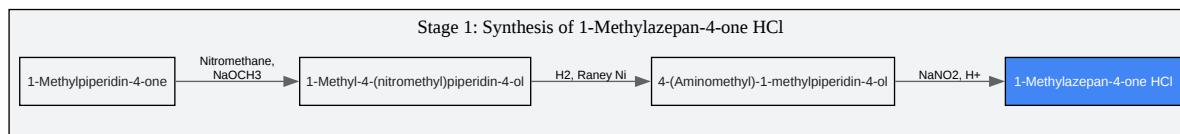
Stage 2: Reduction of 1-Methylazepan-4-one to 1-Methylazepan-4-ol

This protocol is based on general procedures for the reduction of cyclic ketones using sodium borohydride.

Protocol 2.1: Synthesis of **1-Methylazepan-4-ol**

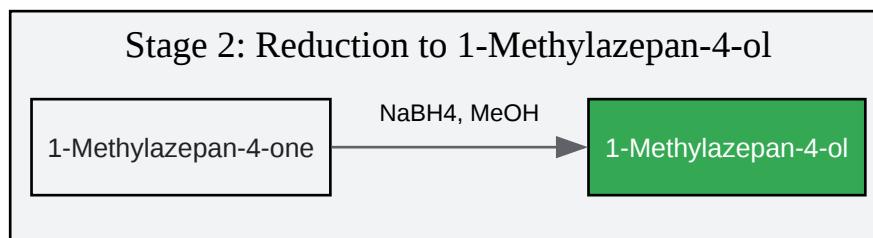
- Materials: 1-Methylazepan-4-one hydrochloride, Methanol (MeOH), Sodium borohydride (NaBH_4), 0.1 N Sodium hydroxide solution, Water.
- Procedure:
 - Dissolve 1-Methylazepan-4-one hydrochloride (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.
 - Cool the solution to 0-5°C in an ice bath.
 - Prepare a solution of sodium borohydride (0.5 equivalents) in 0.1 N sodium hydroxide solution.
 - Add the sodium borohydride solution dropwise to the cooled solution of the ketone, maintaining the temperature between 0-5°C.

- Stir the reaction mixture at 0-5°C for 2-3 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, slowly add water to quench the reaction.
- Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
- Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude **1-Methylazepan-4-ol**.
- The crude product can be further purified by column chromatography on silica gel.

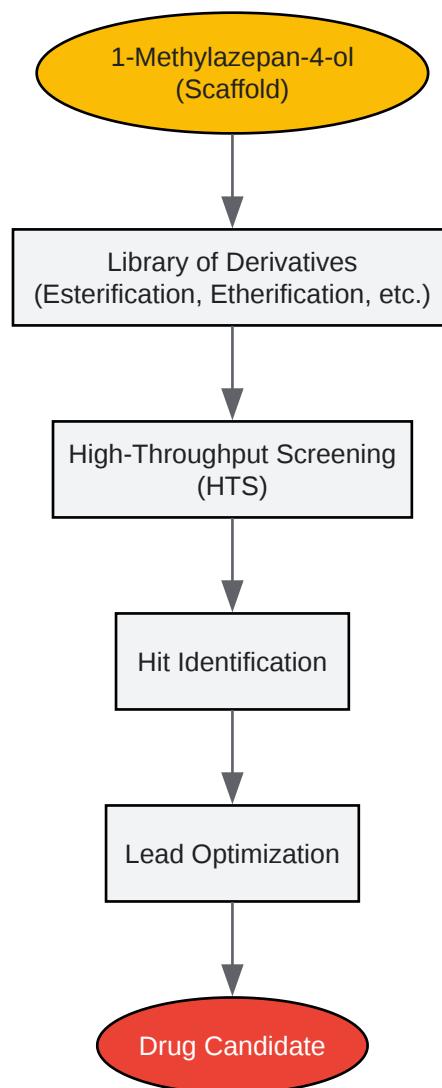

Application Notes

1-Methylazepan-4-ol, as a derivative of the biologically relevant azepane scaffold, holds potential for various applications in drug discovery and development. While direct experimental data for the alcohol is limited, its structural features suggest several avenues for investigation:

- Scaffold for Library Synthesis: The hydroxyl group of **1-Methylazepan-4-ol** provides a reactive handle for further chemical modifications. It can be used as a starting point for the synthesis of a library of derivatives through esterification, etherification, or other functional group transformations. These libraries can then be screened against a wide range of biological targets.
- Neurological Disorders: The azepane core is found in several centrally acting drugs. Given that the precursor, 1-Methylazepan-4-one, has shown activity in models of opioid addiction, **1-Methylazepan-4-ol** and its derivatives could be investigated for their potential to modulate neuronal signaling pathways implicated in addiction, pain, and other neurological disorders.
- Enzyme Inhibition: The precursor ketone is a potential PIM kinase inhibitor. It is plausible that the corresponding alcohol or its derivatives could exhibit inhibitory activity against other kinases or enzymes. The hydroxyl group could form key hydrogen bond interactions within an enzyme's active site.
- Fragment-Based Drug Discovery: **1-Methylazepan-4-ol** can serve as a valuable fragment in fragment-based drug discovery (FBDD) campaigns. Its relatively small size and defined


three-dimensional shape make it an attractive starting point for the development of more potent and selective ligands.

Visualizations


[Click to download full resolution via product page](#)

Synthesis of 1-Methylazepan-4-one HCl.

[Click to download full resolution via product page](#)

Reduction to **1-Methylazepan-4-ol**.

[Click to download full resolution via product page](#)

Drug Discovery Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemscene.com [chemscene.com]

- To cite this document: BenchChem. [Application Notes and Protocols for 1-Methylazepan-4-ol]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b101566#experimental-procedures-involving-1-methylazepan-4-ol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com